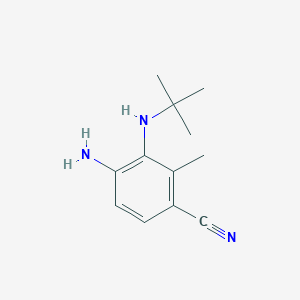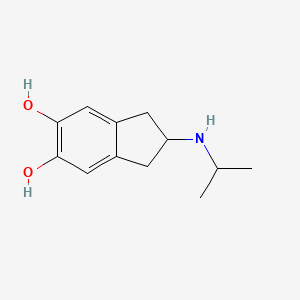
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(イソプロピルアミノ)-2,3-ジヒドロ-1H-インデン-5,6-ジオールは、イソプロピルアミノ基とジヒドロキシ基が置換されたインデン骨格を含むユニークな構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-(イソプロピルアミノ)-2,3-ジヒドロ-1H-インデン-5,6-ジオールの合成は、通常、ジエステルなどの前駆体化合物を還元し、その後、トシル化し、イソプロピルアミンと反応させることから始まります。たとえば、メタノール中の水素化ホウ素ナトリウムによる1,3-ジエステルの還元により、目的の中間体が生成され、これは次に、ジクロロメタン中でパラトルエンスルホニルクロリドとトリエチルアミンを使用してトシル化されます。 最終段階では、この中間体をイソプロピルアミンと反応させて目的の化合物を生成します .
工業生産方法
この化合物の工業生産方法は、同様の合成経路を含みますが、より大規模で行われ、収率と純度の最適化が行われます。連続フローリアクターと高度な精製技術の使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-(イソプロピルアミノ)-2,3-ジヒドロ-1H-インデン-5,6-ジオールは、以下の化学反応を含むさまざまな化学反応を起こすことができます。
酸化: 化合物は酸化されて、対応するキノンまたは他の酸化された誘導体を形成することができます。
還元: 還元反応は、インデン骨格またはイソプロピルアミノ基をさらに改変することができます。
置換: 化合物は、特にヒドロキシ基で、求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムや三酸化クロムなど)や還元剤(水素化ホウ素ナトリウムなど)があります。置換反応には、塩基性または酸性条件下で、ハロゲン化アルキルやアシルクロリドなどの試薬が使用される場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生じることができ、置換反応はさまざまなアルキル化またはアシル化された誘導体を生成することができます。
科学研究の応用
2-(イソプロピルアミノ)-2,3-ジヒドロ-1H-インデン-5,6-ジオールは、いくつかの科学研究の応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として、そしてさまざまな有機反応における試薬として使用されています。
生物学: 化合物の構造は、生体分子と相互作用することを可能にし、生化学的研究や創薬に役立ちます。
科学的研究の応用
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
作用機序
2-(イソプロピルアミノ)-2,3-ジヒドロ-1H-インデン-5,6-ジオールの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、特定の受容体でアゴニストまたはアンタゴニストとして作用し、細胞シグナル伝達経路に影響を与える場合があります。 正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります .
類似化合物の比較
類似化合物
イソプレナリン: 同様のイソプロピルアミノ基を持つ非選択的βアドレナリン受容体アゴニスト。
アルプレノロール: 構造的に類似したβアドレナリン受容体遮断薬。
2-(イソプロピルアミノ)エタノール: さまざまな化学用途で使用される、イソプロピルアミノ基を持つ別の化合物.
独自性
2-(イソプロピルアミノ)-2,3-ジヒドロ-1H-インデン-5,6-ジオールは、そのインデン骨格と、イソプロピルアミノ基とジヒドロキシ基の両方の存在によりユニークです。この官能基の組み合わせにより、他の類似の化合物と比較して、独自の化学反応性とさまざまな用途の可能性が提供されます。
類似化合物との比較
Similar Compounds
Isoprenaline: A non-selective beta-adrenergic agonist with a similar isopropylamino group.
Alprenolol: A beta-adrenergic receptor blocker with structural similarities.
2-(Isopropylamino)ethanol: Another compound with an isopropylamino group, used in various chemical applications.
Uniqueness
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol is unique due to its indene backbone and the presence of both isopropylamino and dihydroxy groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(propan-2-ylamino)-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-7(2)13-10-3-8-5-11(14)12(15)6-9(8)4-10/h5-7,10,13-15H,3-4H2,1-2H3 |
InChIキー |
PNEKADXHCGQXCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1CC2=CC(=C(C=C2C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
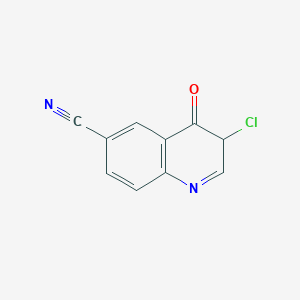
![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
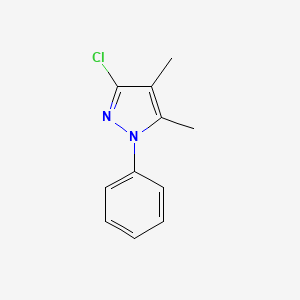
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)


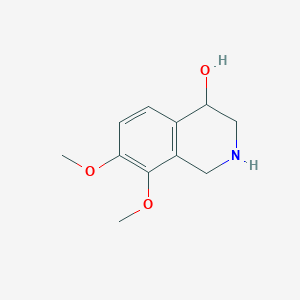

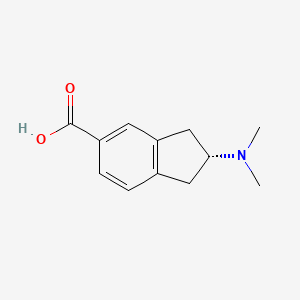
![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)

